2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}cyclohexan-1-ol

Catalog No.
S12331608
CAS No.
62343-69-5
M.F
C12H22O2Si
M. Wt
226.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}cyclohexa...

CAS Number

62343-69-5

Product Name

2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}cyclohexan-1-ol

IUPAC Name

2-(3-trimethylsilylprop-2-ynoxy)cyclohexan-1-ol

Molecular Formula

C12H22O2Si

Molecular Weight

226.39 g/mol

InChI

InChI=1S/C12H22O2Si/c1-15(2,3)10-6-9-14-12-8-5-4-7-11(12)13/h11-13H,4-5,7-9H2,1-3H3

InChI Key

XLDZVVBJIWKGRR-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CCOC1CCCCC1O

The compound 2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}cyclohexan-1-ol is an organic molecule characterized by its unique structure, which includes a cyclohexanol moiety and a prop-2-yn-1-yl group substituted with a trimethylsilyl group. This compound features a hydroxyl group attached to the cyclohexane ring, which contributes to its potential reactivity and solubility in various solvents. Its molecular formula is C12H22O2SiC_{12}H_{22}O_{2}Si, indicating the presence of silicon due to the trimethylsilyl group.

  • Esterification: The hydroxyl group can react with carboxylic acids to form esters, which can be useful in synthesizing more complex molecules.
  • Dehydration: Under acidic conditions, the alcohol may undergo dehydration to form alkenes.
  • Nucleophilic Substitution: The trimethylsilyl group can be replaced by other nucleophiles, enhancing the compound's versatility in organic synthesis.
  • Oxidation: The alcohol can be oxidized to form ketones or aldehydes depending on reaction conditions.

While specific biological activity data for 2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}cyclohexan-1-ol is limited, compounds containing similar structural motifs often exhibit interesting biological properties. For example, alcohols can act as solvents or carriers for drugs, and the presence of a trimethylsilyl group may enhance lipophilicity, potentially affecting absorption and distribution in biological systems.

Synthesis of 2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}cyclohexan-1-ol can be achieved through several methods:

  • Starting from Cyclohexanol: A possible route involves the substitution of cyclohexanol with a suitable alkyl halide containing the trimethylsilyl-propynyl moiety.
  • Alkyne Hydrolysis: The synthesis may also involve hydrolysis of a corresponding alkyne derivative followed by protection of the hydroxyl group.
  • Using Reagents: Reagents such as trimethylsilyl chloride can be used to introduce the trimethylsilyl group into the reaction pathway.

The applications of 2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}cyclohexan-1-ol span various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds.
  • Pharmaceutical Industry: Potential use in drug formulation due to its solubility properties.
  • Material Science: Could be utilized in developing new materials with specific properties due to its unique chemical structure.

Interaction studies involving this compound would typically focus on its reactivity with other organic molecules, assessing how it behaves under various conditions such as temperature, pH, and solvent environments. Such studies are crucial for understanding its potential applications in pharmaceuticals and materials science.

Several compounds share structural similarities with 2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}cyclohexan-1-ol, including:

Compound NameStructureUnique Features
3-(Trimethylsilyl)-2-propynyl AlcoholContains a similar propynyl chainLacks cyclohexane ring
CyclohexanolSimple alcohol structureNo silyl or propynyl groups
3-(Trimethylsilyl)-propargyl AlcoholSimilar silyl and alkyne groupsDifferent alcohol backbone

Uniqueness

The uniqueness of 2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}cyclohexan-1-ol lies in its combination of a cyclohexane framework with both a trimethylsilyl and an alkyne functional group, potentially leading to distinct reactivity patterns not observed in simpler compounds.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

226.138906475 g/mol

Monoisotopic Mass

226.138906475 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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